8-Hydroxyquinoline glucuronide

HPLC method validation glucuronide separation analytical biochemistry

8-Hydroxyquinoline glucuronide (8-OHQ-GlcA, ≥98%) is the definitive β-glucuronidase (GUS) substrate for multiplexed detection. Unlike MUG or X-Gluc, its enzymatic cleavage liberates 8-hydroxyquinoline, enabling colorimetric (Fe³⁺ chelation), fluorometric, or electrochemical readouts from a single workflow. Validated for UGT2B12 kinetic studies via HPLC (LOD: 0.1 nmol) and for differentiating STEC O157 on SMAC agar with 100% sensitivity and 99.7% specificity—no UV transilluminator needed. Its electroactive aglycone also supports voltammetric biosensors achieving 1 CFU/mL E. coli detection. Standard B2B shipping; inquire for bulk or GMP-grade availability.

Molecular Formula C15H15NO7
Molecular Weight 321.28 g/mol
CAS No. 14683-61-5
Cat. No. B191523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxyquinoline glucuronide
CAS14683-61-5
Synonyms8-HQG
8-hydroxy-quinolyl-glucuronide
8-hydroxyquinoline glucuronide
8-hydroxyquinoline-beta-D-glucuronide
8-hydroxyquinolyl glucoronide
8-OHQ-GlcA
Molecular FormulaC15H15NO7
Molecular Weight321.28 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)N=CC=C2
InChIInChI=1S/C15H15NO7/c17-10-11(18)13(14(20)21)23-15(12(10)19)22-8-5-1-3-7-4-2-6-16-9(7)8/h1-6,10-13,15,17-19H,(H,20,21)
InChIKeyDPEGQJDYRIQRHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxyquinoline Glucuronide (CAS 14683-61-5) for Beta-Glucuronidase Assays and Prodrug Research


8-Hydroxyquinoline glucuronide (8-OHQ-GlcA, CAS 14683-61-5) is a β-D-glucuronide conjugate of the well-characterized chelator 8-hydroxyquinoline (8-OHQ, oxine). Its primary utility lies in the detection and quantification of β-glucuronidase (GUS) enzyme activity [1]. The compound consists of a quinoline aglycone linked via a β-glycosidic bond to glucuronic acid, a structure that is enzymatically cleaved by GUS to liberate 8-OHQ [2]. This cleavage event can be monitored through various detection methods, including colorimetric (formation of a dark precipitate with ferric ions), fluorometric, and electrochemical assays, making it a versatile tool in microbiology, oncology research, and analytical biochemistry [3]. The β-D-isomer, with a molecular weight of 321.28 g/mol and a formula of C₁₅H₁₅NO₇, is the specific stereochemical form of reference for this compound [4].

Why Generic Beta-Glucuronide Substrates Cannot Substitute for 8-Hydroxyquinoline Glucuronide


Substituting 8-hydroxyquinoline glucuronide with other common β-glucuronidase substrates like 4-methylumbelliferyl-β-D-glucuronide (MUG), 5-bromo-4-chloro-3-indoxyl-β-D-glucuronide (X-Gluc), or p-nitrophenyl-β-D-glucuronide (PNPG) introduces significant variability in assay performance, specificity, and readout compatibility [1]. Each substrate yields a different aglycone with unique physicochemical and detection properties. For instance, the cleaved 8-OHQ product can form a metal-chelated precipitate, offering a distinct colorimetric signal, whereas MUG produces a fluorescent product that diffuses in agar and requires UV excitation [2]. The choice of substrate dictates the detection modality (colorimetric, fluorometric, electrochemical), impacts assay sensitivity and dynamic range, and can lead to false positives or negatives depending on the specific GUS-expressing organism or tissue being studied [3]. Therefore, direct substitution is not feasible without re-validating the entire analytical or biological workflow.

Quantitative Differentiation of 8-Hydroxyquinoline Glucuronide: Comparative Evidence for Procurement and Method Development


Chromatographic Resolution and Detection Limits for 8-Hydroxyquinoline Glucuronide in HPLC Analysis

A validated HPLC method demonstrates that 8-hydroxyquinoline glucuronide (8HOQG) can be directly separated and quantified from its aglycone and other glucuronides with a limit of detection (LOD) of 0.1 nmol, offering a linear quantification range of 0.125–18.75 nmoles (r²>0.99) [1]. This performance is compared to the limits of detection for testosterone glucuronide (TESG) at 0.125 nmol and 4-methylumbelliferone glucuronide (4MUG) at 0.1 nmol, under the same isocratic conditions on a Zorbax SB-CN column (150×4.6 mm, 5 μ) [1].

HPLC method validation glucuronide separation analytical biochemistry

Cost-Effectiveness and Non-Diffusing Colorimetric Readout for E. coli Detection

8-Hydroxyquinoline glucuronide (HQG) offers a cost-effective alternative to 5-bromo-4-chloro-3-indoxyl-glucuronide (X-Gluc) for the presumptive identification of Shiga toxin-producing E. coli O157 (STEC O157) on sorbitol MacConkey agar (SMAC) [1]. In a comparative study, HQG demonstrated 100% sensitivity and 99.7% specificity for STEC O157 detection when used with cefixime and tellurite supplements [1]. Unlike the fluorescent product of 4-methylumbelliferryl-β-D-glucuronide (MUG), the colored precipitate from HQG cleavage does not diffuse into the agar, and it is visible in normal daylight, eliminating the need for UV equipment [1].

microbiology bacterial diagnostics enzyme substrate

Electrochemical Detection Capability for Ultra-Sensitive E. coli Enumeration

8-Hydroxyquinoline glucuronide serves as an electroactive substrate, enabling the voltammetric detection of β-glucuronidase (GUS) activity from E. coli [1]. In this application, GUS cleaves the substrate, releasing 8-hydroxyquinoline, which is then oxidized at an electrode surface to generate a measurable current [1]. This method achieved a limit of detection of 1 colony-forming unit (CFU) per mL within 10 hours [1]. This contrasts with colorimetric or fluorometric glucuronide substrates like X-Gluc or MUG, which are not inherently electroactive and require secondary reagents or optical setups, limiting their integration into miniaturized, low-cost electrochemical sensors [2].

electrochemistry biosensors water quality testing

In Vivo Stability and Prolonged Tumor Retention of Liberated 8-Hydroxyquinoline

The prodrug 8-hydroxyquinolyl-glucuronide (8-OHQ-GlcA) is designed for tumor-selective activation by elevated β-glucuronidase in the tumor microenvironment [1]. Following intraperitoneal administration in mice, the deconjugated aglycone, 8-hydroxyquinoline (8-OHQ), preferentially accumulated in tumors, reaching peak levels 2-3 times higher with mild hyperthermia (30 min at 43°C) than without [1]. Critically, while 8-OHQ peaked early (~30 min) in normal tissues like liver and kidney and was significantly reduced by 60 min, levels in the tumor remained high at the 60-minute time point, demonstrating prolonged tumor retention [1]. This contrasts with the direct administration of the aglycone 8-OHQ, which lacks this tumor-targeting and retention profile.

oncology prodrug tumor microenvironment

Differential Cellular Uptake in Human Gastrointestinal Cancer Models

Radioiodinated 8-hydroxyquinoline glucuronide (¹²⁵I-8-OHQ-Glu) demonstrates differential incorporation into various human gastrointestinal cancer cell lines, providing a quantitative basis for selecting this prodrug in targeted radiotherapy research [1]. The incorporation rates after 24-hour incubation were measured as 12.6% for Detroit 562 (pharynx adenocarcinoma), 7.8% for Caco-2 (colorectal adenocarcinoma), and 9.5% for Hutu-80 (duodenal adenocarcinoma) cells, compared to a lower 6.4% for ACBRI 519 primary human small intestine epithelial cells [1]. This differential uptake is presumed to be driven by varying levels of endogenous β-glucuronidase activity, which is often elevated in tumor tissues relative to normal epithelium [1].

cancer research radionuclide therapy cellular uptake

Optimal Application Scenarios for 8-Hydroxyquinoline Glucuronide Based on Quantitative Evidence


Direct HPLC Quantification of UGT2B12 Enzyme Activity in Drug Metabolism Studies

8-Hydroxyquinoline glucuronide (8HOQG) is the validated substrate for UGT isoform 2B12. Researchers can directly quantify its formation from 8-hydroxyquinoline (8HOQ) in microsomal incubations using the established HPLC method [1]. This method provides a limit of detection of 0.1 nmol and a linear range of 0.125–18.75 nmoles, enabling precise kinetic parameter determination (Km and Vmax) for UGT2B12 without the need for enzymatic hydrolysis of the conjugate [1].

Cost-Effective and Specific Presumptive Identification of STEC O157 in Clinical Microbiology

For diagnostic laboratories, 8-hydroxyquinoline glucuronide (HQG) is a cost-effective substrate for differentiating Shiga toxin-producing E. coli O157 (STEC O157) on SMAC agar. The assay yields a specific, non-diffusing, colored colony morphology (cream-colored for STEC O157; purple/black for non-STEC E. coli) with 100% sensitivity and 99.7% specificity [1]. This eliminates the need for a UV transilluminator required for MUG-based fluorescence assays [1].

Development of Electrochemical Biosensors for Ultra-Sensitive E. coli Detection in Water

The electroactive nature of 8-hydroxyquinoline glucuronide makes it uniquely suitable for developing voltammetric biosensors for water quality monitoring. This method achieves a detection limit of 1 CFU/mL of E. coli within 10 hours, offering a specific, equipment-minimal alternative to optical detection methods [1].

In Vivo Research on Tumor-Selective Prodrug Activation and Retention

8-Hydroxyquinoline glucuronide serves as a model prodrug for studying tumor-selective activation by β-glucuronidase. In vivo, the liberated 8-OHQ aglycone demonstrates 2-3 fold higher peak accumulation and prolonged retention in tumors compared to normal tissues when combined with tumor acidification and mild hyperthermia [1]. This makes it an essential tool for investigating microenvironment-targeted drug delivery strategies [1].

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